molecular formula C6H10N6OS B12768006 Thiourea, N-(2,3,5,6,7,8-hexahydro-3-oxo-1,2,4-triazolo(4,3-a)pyrimidin-2-yl)- CAS No. 120602-28-0

Thiourea, N-(2,3,5,6,7,8-hexahydro-3-oxo-1,2,4-triazolo(4,3-a)pyrimidin-2-yl)-

Cat. No.: B12768006
CAS No.: 120602-28-0
M. Wt: 214.25 g/mol
InChI Key: VJIJSJKISRXBMY-UHFFFAOYSA-N
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Description

Thiourea, N-(2,3,5,6,7,8-hexahydro-3-oxo-1,2,4-triazolo(4,3-a)pyrimidin-2-yl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of a broader class of thiourea derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea, N-(2,3,5,6,7,8-hexahydro-3-oxo-1,2,4-triazolo(4,3-a)pyrimidin-2-yl)- typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a triazole ring is formed through the reaction of a hydrazine derivative with a carbonyl compound . The reaction conditions often require the presence of a base such as triethylamine and may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2,3,5,6,7,8-hexahydro-3-oxo-1,2,4-triazolo(4,3-a)pyrimidin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiourea compounds. These products can have distinct biological activities and applications .

Scientific Research Applications

Thiourea, N-(2,3,5,6,7,8-hexahydro-3-oxo-1,2,4-triazolo(4,3-a)pyrimidin-2-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiourea, N-(2,3,5,6,7,8-hexahydro-3-oxo-1,2,4-triazolo(4,3-a)pyrimidin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiourea, N-(2,3,5,6,7,8-hexahydro-3-oxo-1,2,4-triazolo(4,3-a)pyrimidin-2-yl)- is unique due to its specific combination of sulfur and nitrogen atoms within a heterocyclic framework. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

120602-28-0

Molecular Formula

C6H10N6OS

Molecular Weight

214.25 g/mol

IUPAC Name

(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)thiourea

InChI

InChI=1S/C6H10N6OS/c7-4(14)9-12-6(13)11-3-1-2-8-5(11)10-12/h1-3H2,(H,8,10)(H3,7,9,14)

InChI Key

VJIJSJKISRXBMY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NN(C(=O)N2C1)NC(=S)N

Origin of Product

United States

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